molecular formula C11H17N3O B1467985 [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol CAS No. 1342780-16-8

[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol

Cat. No.: B1467985
CAS No.: 1342780-16-8
M. Wt: 207.27 g/mol
InChI Key: UUIFHKILVXDLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Piperidine and pyrimidine derivatives are known to interact with a variety of targets in the body. For instance, piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to exhibit their effects by inhibiting certain enzymes or interacting with specific receptors .

Biochemical Pathways

The biochemical pathways affected by these compounds can also be diverse. For instance, some piperidine derivatives have been found to affect pathways related to inflammation, pain perception, and various neurological processes .

Result of Action

The molecular and cellular effects of these compounds can be diverse and depend on their specific mode of action. For example, some piperidine derivatives have been found to have antiproliferative effects on various types of cancers .

Properties

IUPAC Name

(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIFHKILVXDLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
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[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
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[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
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[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
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[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
Reactant of Route 6
[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.